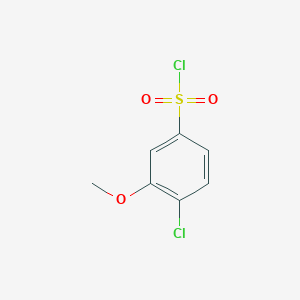

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Descripción

The exact mass of the compound 4-Chloro-3-methoxybenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-methoxybenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methoxybenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOMFRDKCUYVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678904 | |

| Record name | 4-Chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942199-60-2 | |

| Record name | 4-Chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stability and degradation pathways of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Introduction

4-Chloro-3-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4-chloro-3-methoxyphenylsulfonyl group into a target molecule. However, the very reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation under various conditions. A thorough understanding of its stability and degradation pathways is paramount for researchers, scientists, and drug development professionals to ensure its effective use, optimize reaction conditions, and guarantee the quality and purity of the final products. This guide provides a comprehensive overview of the stability of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, detailing its primary degradation pathways and offering practical, field-proven insights into its handling and stability assessment.

Molecular Structure and Physicochemical Properties

The stability and reactivity of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride are intrinsically linked to its molecular structure. The molecule consists of a benzene ring substituted with a sulfonyl chloride group, a chlorine atom, and a methoxy group.

The electronic effects of the substituents on the aromatic ring play a crucial role in the reactivity of the sulfonyl chloride group. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution.[1] The methoxy group, conversely, is an electron-donating group through its resonance effect (+M) and an activating group.[2] These opposing electronic influences modulate the electron density on the sulfur atom of the sulfonyl chloride, thereby affecting its susceptibility to nucleophilic attack.

| Property | Value |

| CAS Number | 942199-60-2[3] |

| Molecular Formula | C₇H₆Cl₂O₃S |

| Molecular Weight | 241.09 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

Chemical Stability and Degradation Pathways

The primary degradation pathways for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride are hydrolysis, thermal decomposition, and photodegradation.

Hydrolytic Stability

Hydrolysis is the most common degradation pathway for sulfonyl chlorides.[4] The reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[4] The reaction is generally irreversible and can be catalyzed by both acids and bases.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, thus accelerating the rate of hydrolysis.[5] Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.[5] In the case of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, the presence of the electron-withdrawing chlorine atom is expected to enhance the rate of hydrolysis compared to an unsubstituted benzenesulfonyl chloride. The electron-donating methoxy group will likely have a mitigating effect, but the overall reactivity is anticipated to be high.

Mechanism of Hydrolysis:

The hydrolysis of aromatic sulfonyl chlorides is believed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[6]

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

At elevated temperatures, sulfonyl chlorides can undergo decomposition through either radical or ionic pathways, depending on the molecular structure and reaction conditions.[7] Common decomposition byproducts include sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, along with various chlorinated aromatic compounds.[7]

The thermal decomposition of aryl sulfonyl chlorides can be initiated by the homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical. The sulfonyl radical can then lose SO₂ to generate an aryl radical, which can subsequently react to form various byproducts.

Caption: Plausible thermal degradation pathway.

Photochemical Stability

Factors Influencing Stability

-

Moisture: As discussed, moisture is the primary cause of degradation through hydrolysis. It is crucial to protect the compound from atmospheric moisture during storage and handling.

-

Temperature: Elevated temperatures can accelerate both hydrolysis and thermal decomposition.[7] Storage at low temperatures is recommended.

-

pH: The rate of hydrolysis is pH-dependent. While sulfonyl chlorides hydrolyze in neutral water, the rate can be accelerated under both acidic and basic conditions.[6]

-

Light: Exposure to UV light may initiate photodegradation. Storage in amber or opaque containers is advisable.

Recommended Storage and Handling

To minimize degradation and ensure the integrity of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) is ideal. Recommended storage temperature is 2-8°C.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. Due to its corrosive nature, care should be taken to prevent contact with metals.[4]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, the following experimental protocols can be employed.

Protocol 1: Assessment of Hydrolytic Stability via HPLC

This protocol outlines a kinetic study to determine the rate of hydrolysis in an aqueous solution.

Materials:

-

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions (pH 4, 7, and 9)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride in anhydrous acetonitrile (e.g., 1 mg/mL).

-

Reaction Initiation: In a thermostated vessel at a controlled temperature (e.g., 25°C), add a small aliquot of the stock solution to a known volume of the desired buffer solution (e.g., to achieve a final concentration of 50 µg/mL).

-

Sample Collection: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot with a mixture of acetonitrile and water (e.g., 50:50 v/v) to stop further degradation.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized for the separation and detection of both the parent compound and its sulfonic acid degradation product.

-

Data Analysis: Plot the concentration of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride as a function of time. Determine the rate constant of hydrolysis from the slope of the line (for a pseudo-first-order reaction).

Caption: Workflow for hydrolytic stability testing.

Protocol 2: Evaluation of Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol provides a method to determine the onset of thermal decomposition.

Materials:

-

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

-

DSC instrument

-

Aluminum pans (hermetically sealed)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to contain any evolved gases.

-

DSC Analysis: Place the sealed pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Record the heat flow as a function of temperature. The onset of a significant exothermic event indicates the beginning of thermal decomposition.

Conclusion

4-Chloro-3-methoxybenzene-1-sulfonyl chloride is a reactive and valuable synthetic intermediate whose stability is a critical consideration for its effective application. The primary degradation pathways are hydrolysis, which is significantly influenced by moisture and pH, and thermal decomposition at elevated temperatures. Photochemical degradation may also occur upon exposure to UV light. By understanding these degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this important compound, leading to more reliable and reproducible synthetic outcomes. The experimental protocols provided in this guide offer a framework for the quantitative assessment of its stability, enabling a more robust and scientifically grounded approach to its use in research and development.

References

-

Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]

-

Latyshev, G. V., & Berlin, A. A. (2021). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 26(21), 6483. [Link]

-

Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1359-1377. [Link]

-

King, J. F., & Lee, T. W. S. (1971). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 93(26), 7311–7324. [Link]

-

Gómez-Mendoza, M., et al. (2024). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]

-

Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

-

Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730. [Link]

-

Fabbri, D., Bianco Prevot, A., & Pramauro, E. (2005). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7-8), 815-820. [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit. [Link]

-

Politzer, P., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Politzer, P., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(2), 185-196. [Link]

-

Bolton, R. (1970). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 1770-1772. [Link]

-

Gmurek, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6683. [Link]

-

Organic Syntheses. (n.d.). Methanesulfonyl Cyanide. [Link]

-

van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry, 31(7), 2357–2365. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5894-5900. [Link]

-

ResearchGate. (n.d.). Biodegradation of sulfonated aromatic compounds. [Link]

-

Chen, Y., et al. (2023). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Water, 15(3), 526. [Link]

Sources

- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 942199-60-2|4-Chloro-3-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxybenzene-1-sulfonyl chloride | 98-68-0 [sigmaaldrich.com]

A Practical Guide to the Structural Elucidation of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride: From Synthesis to Single-Crystal X-ray Diffraction

Introduction

4-Chloro-3-methoxybenzene-1-sulfonyl chloride (CAS No. 942199-60-2) is a substituted aromatic sulfonyl chloride with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The precise three-dimensional arrangement of atoms and molecules within its crystal lattice is fundamental to understanding its solid-state properties, reactivity, and potential for polymorphism. However, as of the latest literature review, the single-crystal X-ray crystallographic data for this specific compound has not been publicly reported.

This technical guide addresses this knowledge gap by providing a comprehensive, field-proven methodology for researchers to obtain the crystallographic data for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride. We will proceed from the foundational step of chemical synthesis to the intricate process of single-crystal X-ray analysis, offering insights into the causality behind experimental choices to ensure a robust and reproducible workflow.

Part 1: Synthesis and Characterization

A reliable synthesis and thorough characterization of the compound are prerequisites for any crystallographic study. The purity of the material is paramount, as impurities can significantly impede crystallization.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and industrially scalable route to many arylsulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding aromatic precursor.[2][3] In this case, the logical starting material is 3-chloroanisole (CAS No. 2845-89-8), a commercially available reagent.[4][5] The methoxy group is an ortho-, para-director. Since the para position is blocked by the chloro substituent, the sulfonyl chloride group is expected to add at the ortho position, yielding the desired product.

Diagram 1: Proposed Synthesis of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Sources

- 1. 942199-60-2|4-Chloro-3-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]

- 5. 3-Chloroanisole | C7H7ClO | CID 17833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic properties of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide on the Thermodynamic Properties of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Introduction

Chemical Identity and Significance

4-Chloro-3-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of organic compounds characterized by a -SO₂Cl functional group attached to a benzene ring. This particular molecule is substituted with a chloro and a methoxy group, which significantly influence its reactivity and physical properties. Aromatic sulfonyl chlorides are pivotal building blocks in organic synthesis, most notably for the preparation of sulfonamides, a common motif in many pharmaceutical compounds.[1] The stability and reactivity of the sulfonyl chloride precursor are critical parameters that dictate the efficiency of synthesis and the stability of the final active pharmaceutical ingredient (API).[1]

Importance of Thermodynamic Properties in Drug Development and Process Chemistry

The thermodynamic properties of a chemical entity like 4-Chloro-3-methoxybenzene-1-sulfonyl chloride are fundamental to its safe and efficient use in research and manufacturing. For drug development professionals, understanding thermal stability, melting point, and solubility is crucial for designing robust synthetic routes, developing stable formulations, and ensuring process safety. Thermal hazards, such as exothermic decomposition, can lead to runaway reactions, making a thorough thermodynamic characterization a non-negotiable aspect of chemical process safety.[2]

Scope of the Guide

This technical guide provides a framework for understanding the key thermodynamic properties of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide will leverage data from structurally analogous compounds, such as 4-methoxybenzenesulfonyl chloride, to provide well-grounded estimations. Furthermore, it details the authoritative experimental and computational methodologies required to determine these properties, empowering researchers to conduct a comprehensive characterization.

Fundamental Physicochemical Properties

The basic physical properties of a compound are the foundation of its thermodynamic profile. The data presented here are based on closely related analogs and should be confirmed by direct experimental measurement.

| Property | Estimated Value / Data | Source / Analog |

| Molecular Formula | C₇H₆Cl₂O₃S | N/A |

| Molecular Weight | 241.09 g/mol | N/A |

| Melting Point | 36 - 42 °C | [3][4] (Analog: 4-methoxybenzenesulfonyl chloride) |

| Boiling Point | ~173 °C at 14-19 hPa | [4][5] (Analog: 4-methoxybenzenesulfonyl chloride) |

| Appearance | White to beige crystalline solid | [3][6] (Analog: 4-methoxybenzenesulfonyl chloride) |

Note: Aromatic sulfonyl chlorides often decompose at or near their atmospheric boiling points.[2] Boiling point determination should be conducted under high vacuum and with careful monitoring for decomposition.

Enthalpy, Entropy, and Gibbs Free Energy

The core thermodynamic potentials—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—govern the spontaneity and energy balance of chemical reactions. For a synthetic intermediate, these values are critical for predicting reaction equilibria and energy requirements.

Theoretical Framework

The relationship between these properties is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH (Enthalpy) represents the total heat content of the system. An exothermic reaction has a negative ΔH, while an endothermic reaction has a positive ΔH.

-

ΔS (Entropy) is a measure of the disorder or randomness of a system.

-

ΔG (Gibbs Free Energy) indicates the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. A negative ΔG indicates a spontaneous process.

The interplay of these factors determines the stability and reactivity of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride.

Computational Prediction

In the absence of experimental calorimetric data, quantum chemical methods like Density Functional Theory (DFT) are powerful tools for predicting thermodynamic properties.[7] These ab initio methods calculate the total electronic energy of a molecule, from which formation enthalpies and other parameters can be derived.[7] The accuracy of such predictions is highly dependent on the chosen functional and basis set.[8]

Thermal Stability and Decomposition

The thermal stability of sulfonyl chlorides is a critical safety parameter. These compounds are known to be reactive and can undergo exothermic decomposition upon heating, releasing hazardous gases such as hydrogen chloride (HCl) and sulfur oxides (SOx).[2][9]

Experimental Analysis Workflow

A comprehensive thermal hazard assessment involves a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] These techniques provide complementary information about thermal events and mass loss as a function of temperature.

Based on analogs, the decomposition onset for aryl sulfonyl chlorides can be expected in the range of 180 - 250 °C.[2] However, the specific substitution pattern of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride necessitates experimental verification.

Experimental Methodologies

The following protocols are provided as a template for the experimental determination of thermal properties. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as sulfonyl chlorides are corrosive and react with moisture.[6][12]

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and the onset temperature and energy of thermal decomposition.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Calibration: Calibrate the instrument for temperature and heat flow using a certified indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride into a hermetically sealed aluminum pan. The use of a sealed pan is critical to contain any evolved gases and prevent reaction with the atmosphere.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard for initial screening, balancing resolution and analysis time. Slower rates (e.g., 2-5 °C/min) can be used for better resolution of thermal events like melting.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide a stable and non-reactive environment.

-

Data Analysis: Analyze the resulting thermogram (heat flow vs. temperature). Identify the endothermic peak corresponding to the melting point and the onset temperature of the first major exothermic event, which indicates decomposition. Integrate the area under the exotherm to calculate the heat of decomposition (ΔHd).

-

Protocol: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Calibration: Verify the mass balance calibration with standard weights and the temperature calibration with certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the sample into an open ceramic or platinum pan. An open pan is used to allow decomposition products to freely evolve.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Purge the TGA furnace with nitrogen at a flow rate of 50 mL/min.

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). Determine the onset temperature of mass loss, which should correlate with the exothermic event observed in the DSC. The number of steps in the mass loss curve can provide insight into the decomposition mechanism.

-

Summary of Key Thermodynamic Data

This table summarizes the estimated and methodological data for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride. It is critical to reiterate that values derived from analogs are estimates and must be confirmed experimentally.

| Parameter | Value / Range | Method | Notes |

| Melting Point | 36 - 42 °C (Est.) | DSC | Based on 4-methoxybenzenesulfonyl chloride.[3][4] |

| Decomposition Onset | 180 - 250 °C (Est.) | DSC | General range for aryl sulfonyl chlorides.[2] |

| Mass Loss Onset | Correlates with DSC | TGA | Indicates the beginning of decomposition. |

| Heat of Formation | No data available | Computational (DFT) | Requires dedicated computational study.[7] |

| Entropy of Formation | No data available | Computational (DFT) | Requires dedicated computational study.[7] |

References

- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- BenchChem. (n.d.). In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride.

- ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications.

- ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- Wikipedia. (n.d.). Sulfenyl chloride.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride.

- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.

- ChemicalBook. (2026). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-CHLORO-p-TOLUENESULFOCHLORIDE.

- NIST/TRC. (n.d.). Sulfuryl chloride - Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT).

- ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use.

- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.

- MilliporeSigma. (2024). SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzenesulfonyl chloride.

- Materials Science and Engineering. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- eScholarship. (2021). Advancing physicochemical property predictions in computational drug discovery.

- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- MilliporeSigma. (n.d.). 3-Chloro-4-methoxybenzene-1-sulfonyl chloride.

- RSC Publishing. (n.d.). Computing chemical potentials with machine-learning-accelerated simulations to accurately predict thermodynamic properties of molten salts. Chemical Science.

- ResearchGate. (n.d.). Summary of TGA and differential scanning calorimetry (DSC) studies of the ZN molecule and investigated electrolytes.

- NIST. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook.

- SciSpace. (n.d.). Predicting the Thermodynamics of Ionic Liquids: What to Expect from PC-SAFT and COSMO-RS?.

- ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.

- Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference.

- Thermo Scientific Chemicals. (n.d.). 4-Methoxybenzenesulfonyl Chloride, 99%.

- ChemSynthesis. (2025). 4-methoxybenzenesulfonyl chloride - 98-68-0.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxybenzenesulfonyl Chloride, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 8. scispace.com [scispace.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. torontech.com [torontech.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Introduction: The Molecular Fingerprint

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.[1] For a complex multifunctional compound such as 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, the IR spectrum is a rich source of structural information. Each absorption band corresponds to a specific molecular motion—a stretch or a bend of a covalent bond—governed by the masses of the atoms and the strength of the bond between them.[2] This guide provides a detailed analysis of the expected IR absorption bands for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, offering researchers a predictive framework for spectral interpretation and quality control. By understanding the causality behind these absorptions, scientists can confidently identify this key synthetic building block and assess its purity.

Core Vibrational Analysis: Deconstructing the Spectrum

The infrared spectrum of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride is best understood by dissecting the molecule into its constituent functional groups: the sulfonyl chloride moiety, the substituted aromatic ring, the methoxy group, and the aryl-chloride bond. Each contributes characteristic bands to the overall spectrum.

The Sulfonyl Chloride Group (-SO₂Cl): The Most Prominent Signature

The sulfonyl chloride functional group provides the most intense and easily identifiable peaks in the spectrum. This is due to the large change in dipole moment associated with the stretching of the highly polar sulfur-oxygen double bonds.[3]

-

Asymmetric S=O Stretching: A very strong absorption band is expected in the region of 1385–1370 cm⁻¹ .[1][3] This band arises from the asymmetric stretching of the two S=O bonds, where one bond contracts while the other elongates. Its high intensity makes it a primary diagnostic marker.

-

Symmetric S=O Stretching: A second, very strong absorption band is anticipated between 1185–1170 cm⁻¹ .[1][3] This corresponds to the symmetric stretching mode, where both S=O bonds lengthen and shorten in phase. The presence of these two distinct, strong bands is definitive proof of the -SO₂ group.

-

S-Cl Stretching: The sulfur-chlorine bond stretch is significantly weaker and occurs at a lower frequency, typically within the fingerprint region. Its absorption is generally found between 700-500 cm⁻¹ . Due to the complexity of this region, this band can be difficult to assign definitively.

The Aromatic System (1,3,4-Trisubstituted Benzene)

The benzene ring gives rise to a series of absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretching: Look for one or more weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3100–3030 cm⁻¹ range.[4] The presence of absorption in this region is a clear indicator of hydrogen atoms attached to sp²-hybridized carbon atoms of an aromatic or olefinic system.

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a characteristic set of two to four medium-intensity bands. The most prominent of these are typically found near 1600 cm⁻¹ and 1500-1475 cm⁻¹ .[4][5]

-

Overtone & Combination Bands: A series of weak but sharp "benzene fingers" often appear in the 2000–1665 cm⁻¹ region.[4] The specific pattern of these bands is highly characteristic of the ring's substitution pattern.

-

C-H Out-of-Plane (OOP) Bending: This is one of the most powerful diagnostic regions for determining the substitution pattern on a benzene ring. For a 1,2,4-trisubstituted ring, a strong absorption band is expected in the 900–860 cm⁻¹ range, often accompanied by a medium band between 825-805 cm⁻¹ .[5][6] These absorptions are caused by the C-H bonds bending out of the plane of the aromatic ring.

The Methoxy Group (-OCH₃): Anisole-Type Vibrations

The methoxy substituent, an electron-donating group, introduces several characteristic absorptions.

-

Aliphatic C-H Stretching: The methyl group's C-H bonds will produce strong, sharp absorptions in the 2980–2850 cm⁻¹ range.[7] A particularly diagnostic feature for methoxy groups is a distinct band that often appears near 2840 cm⁻¹ .[7]

-

Asymmetric C-O-C Stretching: Aryl-alkyl ethers, like anisole derivatives, display a strong and prominent C-O stretching band. The asymmetric stretch is expected in the 1275–1240 cm⁻¹ region.[8]

-

Symmetric C-O-C Stretching: A second, symmetric C-O stretching band typically appears in the 1050–1020 cm⁻¹ range. The presence of these two ether bands is a key feature for this part of the molecule.

The Aryl-Chloride Bond (Ar-Cl)

The vibration of the carbon-chlorine bond is found in the lower frequency fingerprint region of the spectrum.

-

C-Cl Stretching: A medium to strong band corresponding to the C-Cl stretch is expected in the 850–550 cm⁻¹ range.[9][10] Due to potential overlap with C-H out-of-plane bending and other fingerprint absorptions, its precise assignment can be challenging but contributes to the overall unique fingerprint of the molecule.

Data Summary: Predicted IR Absorption Bands

The following table consolidates the expected vibrational frequencies, their intensities, and the corresponding functional group assignments for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100–3030 | Medium-Weak, Sharp | C-H Stretch | Aromatic Ring |

| 2980–2850 | Medium-Strong, Sharp | C-H Stretch | Methoxy (-CH₃) |

| ~2840 | Medium, Sharp | C-H Stretch | Methoxy (diagnostic) |

| 1385–1370 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| 1185–1170 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |

| ~1600 & 1500-1475 | Medium | C=C In-Ring Stretch | Aromatic Ring |

| 1275–1240 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1050–1020 | Medium-Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 900–860 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| 850–550 | Medium-Strong | C-Cl Stretch | Aryl-Chloride (Ar-Cl) |

Experimental Protocol: Acquiring a Self-Validating Spectrum

To ensure the acquisition of a high-quality, reliable IR spectrum for solid samples like 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, an Attenuated Total Reflectance (ATR) FT-IR methodology is recommended for its simplicity and reproducibility.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

-

Background Collection: Before sample analysis, a background spectrum must be collected. This is performed with a clean, empty ATR crystal to measure the ambient environment (e.g., CO₂, water vapor), which is then automatically subtracted from the sample spectrum.

-

Sample Preparation: Place a small, representative amount (typically 1-2 mg) of the solid 4-Chloro-3-methoxybenzene-1-sulfonyl chloride sample directly onto the center of the ATR crystal.[1]

-

Applying Pressure: Lower the instrument's pressure arm to apply consistent and firm pressure. This ensures intimate contact between the solid sample and the ATR crystal surface, which is critical for achieving a strong, high-quality signal.

-

Spectrum Acquisition: Acquire the spectrum over the standard mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹ . To improve the signal-to-noise ratio, co-add a minimum of 16-32 scans at a resolution of 4 cm⁻¹.[1]

-

Data Processing & Cleaning: After acquisition, perform any necessary data processing, such as a baseline correction, to ensure a flat, horizontal baseline. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.

This protocol is inherently self-validating. A poor spectrum (low signal intensity, broad peaks) is almost always due to insufficient sample contact (Step 3), which can be immediately rectified and the sample re-run, ensuring trustworthy and reproducible data.

Visualizations: Structure and Workflow

To further clarify the relationship between structure and spectrum, the following diagrams illustrate the molecule and the analytical workflow.

Caption: Molecular structure of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride.

Caption: Experimental workflow for FT-IR analysis.

Conclusion

The infrared spectrum of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride is rich with diagnostic information. The unambiguous, strong stretching bands of the sulfonyl chloride group, combined with the characteristic absorptions of the methoxy group and the highly specific out-of-plane bending modes of the 1,2,4-trisubstituted aromatic ring, provide a robust and reliable method for structural confirmation. This guide equips researchers with the foundational knowledge to interpret these spectra with confidence, ensuring the integrity of their materials and the success of their scientific endeavors.

References

-

Vaia. Treatment of anisole - Organic Chemistry. Vaia. Available at: [Link]. Accessed March 15, 2026.

-

Xin J, Xu J, Li YK, et al. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Published online September 10, 2025. Available at: [Link]. Accessed March 15, 2026.

-

InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]. Accessed March 15, 2026.

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]. Accessed March 15, 2026.

-

ResearchGate. FT-IR spectra of control and treated anisole. ResearchGate. Available at: [Link]. Accessed March 15, 2026.

-

ResearchGate. (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in... ResearchGate. Available at: [Link]. Accessed March 15, 2026.

-

Pearson. The IR spectrum for anisole contains two C―O stretching bands in ... Pearson. Available at: [Link]. Accessed March 15, 2026.

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]. Accessed March 15, 2026.

-

Chemistry LibreTexts. 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Published July 30, 2024. Available at: [Link]. Accessed March 15, 2026.

-

Moser A. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Published July 30, 2008. Available at: [Link]. Accessed March 15, 2026.

- Deng Y, et al. FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement.

-

ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. Available at: [Link]. Accessed March 15, 2026.

-

University of Colorado Boulder. IR: aromatics. Organic Chemistry at CU Boulder. Available at: [Link]. Accessed March 15, 2026.

-

University of California, Los Angeles. Infrared Spectroscopy. Available at: [Link]. Accessed March 15, 2026.

-

Northern Illinois University. IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Available at: [Link]. Accessed March 15, 2026.

- Goel RK, Gupta SK, Sharma SN. Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. Pramana. 1980.

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Available at: [Link]. Accessed March 15, 2026.

-

University of California, Santa Cruz. IR Tables. Available at: [Link]. Accessed March 15, 2026.

-

Harvard-Smithsonian Center for Astrophysics. Vibrational Modes. CfA, Harvard. Available at: [Link]. Accessed March 15, 2026.

-

University of Colorado Boulder. IR Chart - Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Available at: [Link]. Accessed March 15, 2026.

-

Pillai RR, et al. Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. ResearchGate. Published April 17, 2015. Available at: [Link]. Accessed March 15, 2026.

-

Michigan State University. Infrared Spectrometry. MSU chemistry. Available at: [Link]. Accessed March 15, 2026.

- Arjunan V, et al. Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of ChemTech Research. 2016.

-

PubChem. 4-Methoxybenzenesulfonyl chloride. PubChem. Available at: [Link]. Accessed March 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. instanano.com [instanano.com]

- 7. vaia.com [vaia.com]

- 8. researchgate.net [researchgate.net]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Application Notes and Protocols: Synthesis of N-Substituted Sulfonamides from 4-Chloro-3-methoxybenzene-1-sulfonyl chloride and Primary Amines

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted sulfonamides through the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with primary amines. Sulfonamides are a critical pharmacophore in drug discovery, and understanding the nuances of their synthesis is paramount for medicinal chemists and process development scientists.[1][2] This guide details the underlying reaction mechanism, provides step-by-step protocols for synthesis and purification, and offers insights into reaction monitoring and characterization of the final products. Troubleshooting and safety considerations are also addressed to ensure robust and safe execution of this important transformation.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[3] The reaction of a sulfonyl chloride with a primary amine is a fundamental and widely employed method for the construction of the sulfonamide linkage.[1][4] This application note specifically focuses on the use of 4-chloro-3-methoxybenzene-1-sulfonyl chloride, a versatile building block that allows for the introduction of a substituted phenyl ring, offering opportunities for further structural modifications.

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed and practical framework for successfully synthesizing N-substituted sulfonamides using this key reagent. By understanding the critical parameters of the reaction, from stoichiometry and temperature control to appropriate workup and purification techniques, researchers can efficiently generate libraries of novel sulfonamides for biological screening and lead optimization.

Reaction Mechanism and Stoichiometry

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.[1] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[4]

Key Mechanistic Steps

-

Nucleophilic Attack: The primary amine attacks the electrophilic sulfur atom of the 4-chloro-3-methoxybenzene-1-sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination of Chloride: The intermediate collapses, expelling the chloride leaving group.

-

Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.

Stoichiometric Considerations

Proper stoichiometry is crucial to maximize the yield of the desired monosulfonated product and minimize side reactions.

| Reagent | Molar Equivalents | Rationale |

| Primary Amine | 1.0 - 1.1 | Using a slight excess of the amine can help to ensure complete consumption of the more valuable sulfonyl chloride. |

| 4-Chloro-3-methoxybenzene-1-sulfonyl chloride | 1.0 | The limiting reagent in the reaction. |

| Base (e.g., Triethylamine, Pyridine) | 1.1 - 1.5 | An excess of the base is used to effectively neutralize the HCl byproduct and catalyze the reaction.[4] |

Note: Using a large excess of the sulfonyl chloride can lead to the formation of a di-sulfonylated byproduct, where both N-H bonds of the primary amine have reacted.[4]

Detailed Experimental Protocol

This protocol provides a generalized procedure for the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with a primary amine. The specific conditions may require optimization depending on the reactivity of the amine.

Materials and Reagents

-

Primary amine

-

4-Chloro-3-methoxybenzene-1-sulfonyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine

-

Deionized water

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for TLC and column chromatography)

Reaction Setup and Execution

-

Amine Solution Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 4-chloro-3-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[4]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction for 2-24 hours.[4]

Reaction Monitoring with Thin-Layer Chromatography (TLC)

The progress of the reaction should be monitored by TLC to determine when the starting amine has been consumed.[4]

-

TLC Plate Preparation: On a silica gel TLC plate, spot the starting amine, the sulfonyl chloride, and the reaction mixture.

-

Solvent System: A common solvent system for developing the TLC plate is a mixture of hexanes and ethyl acetate (e.g., 7:3 Hexanes:EtOAc).[5] The optimal ratio may need to be adjusted based on the polarity of the specific reactants and product.

-

Visualization: Visualize the spots under a UV lamp.[5] The reaction is considered complete when the spot corresponding to the limiting reactant (usually the amine) is no longer visible in the reaction mixture lane.[5]

Workup and Purification

-

Quenching: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: This is an effective method for purifying solid products.[6] The crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or mixtures with water) and allowed to cool slowly, leading to the formation of pure crystals.[7][8]

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by silica gel column chromatography is recommended.[6] A gradient of hexanes and ethyl acetate is typically used as the eluent.

-

Characterization of the Sulfonamide Product

The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-chloro-3-methoxyphenyl group and the alkyl or aryl groups of the primary amine. The N-H proton of the sulfonamide typically appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonamide group:

-

N-H stretch: 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric)[2]

-

S=O stretch: 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric)[2]

-

S-N stretch: 924–906 cm⁻¹[2]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and confirm its identity.

Troubleshooting and Side Reactions

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or gently heat the reaction mixture.[6] |

| Hydrolysis of the sulfonyl chloride. | Ensure the use of anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][6] | |

| Presence of Di-sulfonylation Product | Excess sulfonyl chloride used. | Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[4] |

| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] | |

| Presence of Sulfonic Acid Byproduct | Presence of water in the reaction. | Use anhydrous solvents and dry glassware.[4] |

Safety Precautions

4-Chloro-3-methoxybenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[9] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[9][10]

Visualization of the Workflow

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Chemical Mechanism Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. sarcouncil.com [sarcouncil.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

Application Note: A Robust and Versatile Protocol for the Synthesis of Novel Sulfonamides Utilizing 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

Abstract

The sulfonamide moiety is a cornerstone pharmacophore in modern drug discovery, present in a wide array of therapeutic agents including antibacterial, anticancer, and antiviral drugs.[1][2][3] This application note provides a comprehensive and detailed protocol for the synthesis of novel sulfonamide derivatives using 4-Chloro-3-methoxybenzene-1-sulfonyl chloride as a key building block. We delve into the mechanistic rationale behind the procedural steps, offering a robust methodology suitable for generating diverse chemical libraries for screening and lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-validated synthetic route.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

Since the discovery of Prontosil in the 1930s, the sulfonamide functional group has proven to be a remarkably versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor and its bioisosteric relationship to the amide bond, have led to its incorporation into numerous FDA-approved drugs.[1][4] The therapeutic applications are vast, ranging from classical antimicrobial agents to inhibitors of enzymes like carbonic anhydrase and proteases.[3][5]

The synthesis of sulfonamides is most commonly and efficiently achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This S-N bond formation is a reliable and high-yielding transformation.[6] This note focuses on the use of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, a versatile aromatic sulfonyl chloride that allows for the introduction of a substituted phenyl ring, providing a vector for further structural modification and exploration of structure-activity relationships (SAR).

Mechanistic Rationale: The Chemistry of Sulfonamide Formation

The core of this synthesis is a nucleophilic acyl substitution-type reaction at the sulfur center. The sulfonyl chloride group is a potent electrophile due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom highly susceptible to nucleophilic attack.

The reaction proceeds via the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting sulfonylammonium salt is deprotonated by a base (e.g., pyridine or triethylamine) to yield the neutral sulfonamide product and the corresponding ammonium salt byproduct.[7][8]

The inclusion of a non-nucleophilic base is critical to scavenge the hydrochloric acid (HCl) generated during the reaction.[8] Failure to neutralize this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Generalized reaction mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol is designed as a general procedure that can be adapted for a wide range of primary and secondary amines.

Materials and Equipment

-

Reagents: 4-Chloro-3-methoxybenzene-1-sulfonyl chloride, desired primary or secondary amine, anhydrous dichloromethane (DCM), pyridine or triethylamine (Et₃N), 1 M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Flame-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen or argon inlet, dropping funnel, ice-water bath, standard glassware for work-up, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup (if required).

Synthetic Procedure

CAUTION: Sulfonyl chlorides are moisture-sensitive and corrosive.[9] This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

-

Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution.[10]

-

Cool the mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.

-

-

Addition of Sulfonyl Chloride:

-

In a separate flask, dissolve 4-Chloro-3-methoxybenzene-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30-60 minutes.[10] Slow addition prevents temperature spikes and potential side reactions.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The disappearance of the starting amine is a good indicator of reaction completion.[11]

-

-

Work-up Procedure:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.[11]

-

-

Purification:

Caption: High-level experimental workflow for sulfonamide synthesis.

Expected Results & Data

The described protocol is highly versatile. To illustrate its utility, a series of novel sulfonamides were synthesized from 4-Chloro-3-methoxybenzene-1-sulfonyl chloride and various representative amines.

| Entry | Amine | Product Name | Yield (%) | Purity (HPLC) |

| 1 | Aniline | N-(4-chloro-3-methoxyphenyl)sulfonyl)aniline | 92% | >98% |

| 2 | Morpholine | 4-((4-chloro-3-methoxyphenyl)sulfonyl)morpholine | 95% | >99% |

| 3 | Benzylamine | N-benzyl-4-chloro-3-methoxybenzenesulfonamide | 89% | >98% |

| 4 | (R)-(-)-2-Amino-3-methyl-1-butanol | (R)-4-chloro-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzenesulfonamide | 85% | >97% |

Note: The data presented in this table is representative and intended for illustrative purposes.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[11]2. Inactive amine (e.g., protonated).3. Low reactivity of the amine. | 1. Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere.[11]2. Ensure sufficient base (1.5 eq) is used.3. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or consider a more forcing base like DBU. |

| Presence of Unreacted Amine | 1. Insufficient sulfonyl chloride.2. Incomplete reaction. | 1. Use a slight excess of sulfonyl chloride (1.1-1.2 eq).2. Extend the reaction time and monitor by TLC until amine is consumed.[11] |

| Product Contaminated with Base-HCl Salt | Inefficient work-up. | Ensure thorough washing during the work-up procedure. The product can also be washed with cold water during filtration after recrystallization.[10] |

| Formation of Disulfonamide (with primary amines) | Over-reaction of the primary amine product. | Use of pyridine as the base can sometimes mitigate this. Ensure slow, controlled addition of the sulfonyl chloride at 0 °C.[13] |

Conclusion

This application note provides a robust, reliable, and highly adaptable protocol for the synthesis of novel sulfonamides from 4-Chloro-3-methoxybenzene-1-sulfonyl chloride. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can efficiently generate diverse libraries of sulfonamide-containing compounds. The provided troubleshooting guide offers practical solutions to common synthetic challenges, ensuring a high rate of success for drug discovery and medicinal chemistry professionals.

References

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Benchchem.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.

- Byproduct identification and removal in sulfonamide synthesis. Benchchem.

- Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Preprints.org.

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.

- US2777844A - Sulfonamide purification process. Google Patents.

- Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Pharmaceutical and Biological Sciences.

- 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals - NOAA.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pexacy.com [pexacy.com]

- 6. books.rsc.org [books.rsc.org]

- 7. cbijournal.com [cbijournal.com]

- 8. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Application Note: 4-Chloro-3-methoxybenzene-1-sulfonyl chloride in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks used to construct the hydrolytically stable sulfonamide linkage, a privileged pharmacophore across multiple therapeutic areas [1]. Among these, 4-Chloro-3-methoxybenzene-1-sulfonyl chloride (CAS: 942199-60-2) offers a highly optimized scaffold for hit-to-lead campaigns.

The selection of this specific building block is driven by precise physicochemical causality:

-

Metabolic Shielding (4-Chloro): Halogenation at the para position effectively blocks cytochrome P450-mediated aromatic oxidation. This structural choice directly increases the metabolic stability and half-life ( t1/2 ) of the resulting drug candidate. Furthermore, the lipophilic nature of the chlorine atom enhances cell membrane permeability.

-

Conformational & Electronic Tuning (3-Methoxy): The meta-methoxy group serves a dual purpose. Electronically, it modulates the reactivity of the sulfonyl group during synthesis and tunes the pKa of the final sulfonamide. Structurally, it acts as a critical Hydrogen Bond Acceptor (HBA), enabling targeted interactions with kinase hinge regions or proteasome binding pockets, while its steric bulk induces a specific dihedral twist that pre-organizes the molecule for optimal target binding.

Strategic Applications in Medicinal Chemistry

Parallel Synthesis of Arylsulfonamide Libraries

The highly reactive nature of the sulfonyl chloride moiety allows for facile, room-temperature reactions with diverse primary and secondary amines. This makes 4-chloro-3-methoxybenzene-1-sulfonyl chloride an ideal hub for combinatorial chemistry and high-throughput parallel synthesis, enabling the rapid generation of expansive screening libraries [2].

Workflow for the parallel synthesis and screening of arylsulfonamide libraries.

Targeting Kinases and Proteasomes

Arylsulfonamides derived from this building block frequently act as transition-state isosteres. They have been successfully deployed in the de novo design of Aurora A kinase inhibitors for oncology [3] and in the identification of proteasome-targeting agents for neglected tropical diseases like Chagas' disease [4].

Signaling pathway disruption by arylsulfonamide-based kinase/proteasome inhibitors.

Data Presentation: Optimization & Pharmacokinetics

To maximize the utility of this building block, reaction conditions must be optimized to prevent the competitive hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. Table 1 summarizes empirical optimization data.

Table 1: Optimization of Sulfonylation Conditions for 4-Chloro-3-methoxybenzene-1-sulfonyl chloride

| Solvent | Base | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |

| DCM | TEA (2.0 eq) | 0 °C to RT | 12 | 85 | 78 |

| DCM | Pyridine (2.0 eq) | 0 °C to RT | 8 | >95 | 92 |

| THF | DIPEA (2.0 eq) | 0 °C to RT | 16 | 70 | 65 |

| DMF | K₂CO₃ (3.0 eq) | RT | 24 | 50 | 41 |

Causality Note: Pyridine in DCM yields the best results because pyridine acts not only as an acid scavenger but also as a nucleophilic catalyst, rapidly forming a highly reactive sulfonylpyridinium intermediate that accelerates N-S bond formation.

Table 2: Influence of the 4-Chloro-3-methoxy Motif on in silico ADME Properties

| Scaffold | cLogP | TPSA (Ų) | HBA | HBD | CYP450 Liability |

| Benzenesulfonamide | 0.85 | 46.1 | 2 | 2 | High (Para-oxidation) |

| 4-Cl-3-OMe-benzenesulfonamide | 2.15 | 55.3 | 3 | 2 | Low (Blocked para-position) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to guarantee scientific integrity and reproducibility.

Protocol A: Standard Batch Sulfonylation (Hit Generation)

This protocol is optimized for generating milligram-scale quantities of novel arylsulfonamides for initial biological screening.

-

Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add the desired primary or secondary amine (1.0 mmol) and dissolve in anhydrous DCM (5.0 mL).

-

Base Addition: Add anhydrous pyridine (2.0 mmol) via syringe.

-

Causality: Rigorous exclusion of water and the use of pyridine prevents the nucleophilic attack of H₂O on the electrophile, avoiding sulfonic acid byproduct formation.

-

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 4-Chloro-3-methoxybenzene-1-sulfonyl chloride (1.1 mmol) in anhydrous DCM (2.0 mL) and add dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing thermal degradation of the reagents.

-

-

In-Process Control (IPC): Remove the ice bath and allow the reaction to stir at room temperature for 2–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

-

Validation: The complete disappearance of the UV-active sulfonyl chloride spot (Rf ~0.8) confirms reaction completion. Do not proceed to workup until this is verified.

-

-

Workup: Quench the reaction with 1M HCl (5.0 mL) to protonate and partition residual pyridine into the aqueous layer. Extract with DCM (2 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Post-Reaction Validation: Analyze the crude residue via LC-MS.

-

Validation: Confirm the presence of the target mass [M+H]⁺ and explicitly check for the absence of the sulfonic acid byproduct ([M-H]⁻ in negative ion mode) before submitting the compound to in vitro assays.

-

Protocol B: Continuous Flow Synthesis (Lead Optimization & Scale-up)

Flow chemistry provides superior heat dissipation and mixing efficiency compared to batch reactors, which is critical for scaling up highly exothermic sulfonylations without degrading the electrophile [5].

-

System Setup: Equip a microfluidic flow reactor (e.g., Vapourtec or Syrris) with a PTFE reactor coil (10 mL internal volume).

-

Reagent Preparation:

-

Solution A: Amine (0.5 M) and DIPEA (1.0 M) in anhydrous THF.

-

Solution B: 4-Chloro-3-methoxybenzene-1-sulfonyl chloride (0.55 M) in anhydrous THF.

-

-

Flow Execution: Pump Solution A and Solution B at equal flow rates (1.0 mL/min) into a T-mixer.

-

Causality: The T-mixer ensures rapid, homogeneous mixing, preventing localized concentration gradients that frequently lead to the di-sulfonylation of primary amines in batch setups.

-

-

Residence Time: Maintain the reactor coil at 25 °C, achieving a residence time of exactly 5 minutes.

-

In-Line Validation: Route the reactor output through an in-line FT-IR spectrometer.

-

Validation: Monitor the disappearance of the sulfonyl chloride asymmetric stretching band (~1370 cm⁻¹) to ensure steady-state conversion.

-

-

Collection: Collect the output stream directly into a flask containing saturated aqueous NaHCO₃, separate the phases, and purify via automated flash chromatography.

References

-

(Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library Source: ACS Publications URL:[Link]

-

De novo design of Aurora A kinase inhibitors Source: Chemical Science - RSC Publishing URL:[Link]

-

Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas' Disease Source: PMC - NIH URL:[Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: PMC - NIH URL:[Link]

Step-by-step preparation of 4-Chloro-3-methoxybenzene-1-sulfonyl chloride derivatives

An In-Depth Guide to the Preparation of 4-Chloro-3-methoxybenzene-1-sulfonyl Chloride and Its Sulfonamide Derivatives

Authored by: A Senior Application Scientist